4-Hydroxylamino-6-methylpyrimidin-2(1H)-one
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Overview
Description
4-Hydroxylamino-6-methylpyrimidin-2(1H)-one is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxylamino-6-methylpyrimidin-2(1H)-one typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxylamino-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The hydroxylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-Hydroxylamino-6-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxylamino-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxylamino group allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the hydroxylamino group.
4-Hydroxy-2-methylpyrimidine: Lacks the amino and hydroxylamino groups.
6-Methylisocytosine: Similar in structure but has different functional groups.
Uniqueness
4-Hydroxylamino-6-methylpyrimidin-2(1H)-one is unique due to the presence of both hydroxylamino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6220-22-0 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(hydroxyamino)-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(8-10)7-5(9)6-3/h2,10H,1H3,(H2,6,7,8,9) |
InChI Key |
QBMGOTCBFCNSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)NO |
Origin of Product |
United States |
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